molecular formula C22H21N3O3 B6938935 N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide

Cat. No.: B6938935
M. Wt: 375.4 g/mol
InChI Key: RDZZFVABOYYFTO-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure, which is known for its wide range of biological activities

Properties

IUPAC Name

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24(19-11-12-25(22(19)28)14-15-7-3-2-4-8-15)21(27)17-13-20(26)23-18-10-6-5-9-16(17)18/h2-10,13,19H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZZFVABOYYFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.

    Quinoline Core Construction: The quinoline core is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.

    Coupling Reactions: The final step involves coupling the pyrrolidinone ring with the quinoline core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed on the quinoline core, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, dihydroquinoline derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-hydroxyacetamide
  • N-(1-benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
  • N-(1-benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Uniqueness

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide is unique due to its specific structural features, such as the combination of a quinoline core with a pyrrolidinone ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

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